![molecular formula C17H23BF2O4 B14774881 2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)
2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique structure with difluoro and methoxycyclobutyl groups, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with the corresponding difluoro and methoxycyclobutyl-substituted phenyl compound. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form .
化学反应分析
Types of Reactions
2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can modify the difluoro and methoxycyclobutyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields the corresponding boronic acid, while substitution reactions can lead to various functionalized derivatives .
科学研究应用
2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural features.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an electrophilic partner to form a new carbon-carbon bond. This process is facilitated by the unique electronic and steric properties of the difluoro and methoxycyclobutyl groups .
相似化合物的比较
Similar Compounds
- 3,5-Difluoro-2-methoxyphenylboronic acid, pinacol ester
- 3,3-Difluoro-2,2-dimethylpropanoic acid
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of difluoro and methoxycyclobutyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C17H23BF2O4 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC 名称 |
2-[2,3-difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BF2O4/c1-16(2)17(3,4)24-18(23-16)13-8-12(9-14(19)15(13)20)22-11-6-10(7-11)21-5/h8-11H,6-7H2,1-5H3 |
InChI 键 |
HSZASRRJYIMOGR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OC3CC(C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


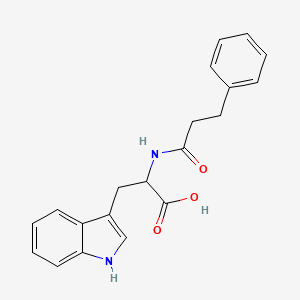
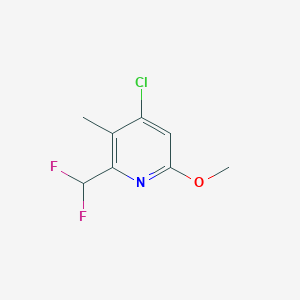
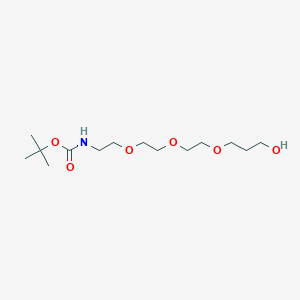
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
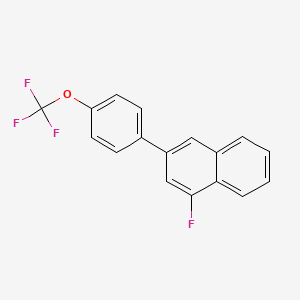
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)
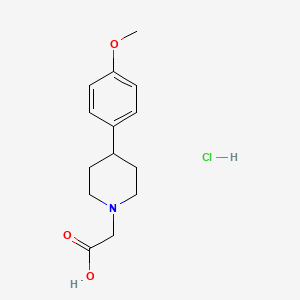

![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)
![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)




